![molecular formula C9H13NO4 B12562771 4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid CAS No. 220934-68-9](/img/structure/B12562771.png)
4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid is a bicyclic compound with the molecular formula C9H13NO4. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which consists of a seven-membered ring fused with a three-membered ring. The presence of amino and dicarboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular Mannich reaction, where an amino group and a carbonyl group react to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of high-energy density compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the dicarboxylic acid groups can participate in coordination with metal ions. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring size and functional groups.
Bicyclo[4.1.0]heptenes: These compounds have a different ring fusion pattern and exhibit distinct chemical properties.
Uniqueness
4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and dicarboxylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
220934-68-9 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(7(13)14)2-1-8(6(11)12)3-5(9)4-8/h5H,1-4,10H2,(H,11,12)(H,13,14) |
InChI Key |
CBHNNRMHMNRCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1(C2)C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


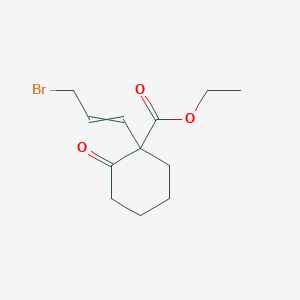
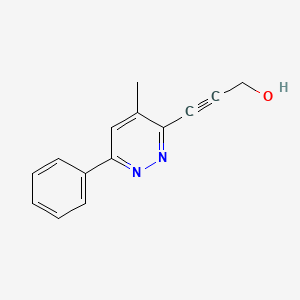
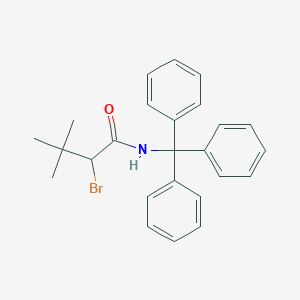
![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
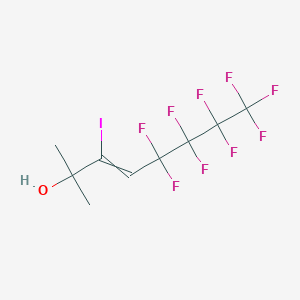
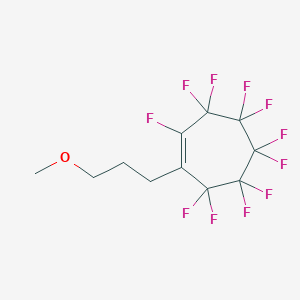

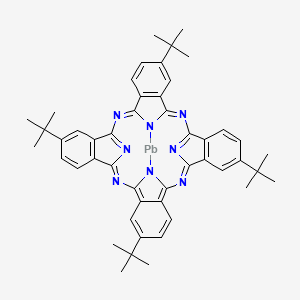
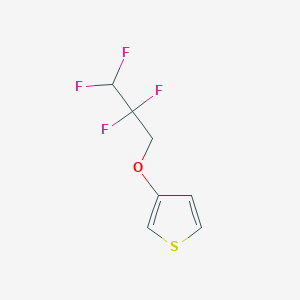
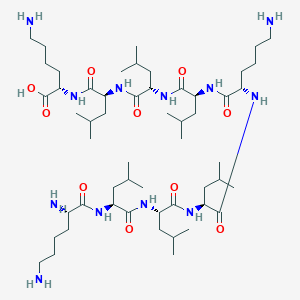
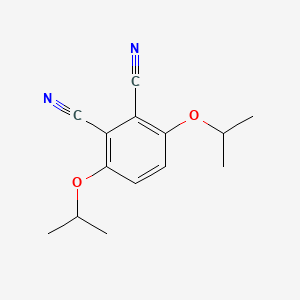
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
